molecular formula C15H13BrO2 B8716453 2-[2-(4-bromophenyl)ethyl]benzoic Acid CAS No. 3973-52-2

2-[2-(4-bromophenyl)ethyl]benzoic Acid

Cat. No.: B8716453
CAS No.: 3973-52-2
M. Wt: 305.17 g/mol
InChI Key: IWJYTHFNMHRKKP-UHFFFAOYSA-N
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Description

2-[2-(4-Bromophenyl)ethyl]benzoic Acid is a substituted benzoic acid derivative featuring a 4-bromophenethyl group at the 2-position of the benzene ring.

Properties

CAS No.

3973-52-2

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

2-[2-(4-bromophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H13BrO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18)

InChI Key

IWJYTHFNMHRKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Another method involves the direct condensation of benzoic acids with appropriate amines in the presence of catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation . This method is considered green and efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)ethyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, alkanes, and various aromatic derivatives.

Scientific Research Applications

2-[2-(4-bromophenyl)ethyl]benzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-[2-(4-bromophenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Brominated Aromatic Moieties

4-[(4-Bromophenyl)sulfonyl]benzoic Acid
  • Molecular Formula : C₁₃H₉BrO₄S
  • Key Features : Contains a sulfonyl group bridging the 4-bromophenyl and benzoic acid moieties.
  • Synthesis : Derived from 4-methylbenzenesulfonyl chloride and bromobenzene via sequential reactions .
  • Applications : Intermediate in synthesizing 1,3-oxazole derivatives with cytotoxic activity against cancer cell lines .
  • Comparison : The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the phenethyl group in the target compound, influencing solubility and receptor interactions.
Ethyl 2-[(4-Bromobenzoyl)amino]benzoate
  • Molecular Formula: C₁₆H₁₄BrNO₃
  • Key Features : Combines a 4-bromobenzoyl amide with an ethyl benzoate ester.
  • Applications : Used in peptide mimetics and enzyme inhibition studies due to its hydrolyzable ester group .
  • Comparison : The ester group increases lipophilicity relative to the carboxylic acid in the target compound, affecting bioavailability.

Substituted Benzoic Acid Derivatives

2-(4-Biphenylylcarbonyl)benzoic Acid
  • Molecular Formula : C₂₀H₁₄O₃
  • Key Features : Biphenyl-carbonyl substitution at the 2-position.
  • Applications : Studied for its role in photoremovable protecting groups and crystal engineering .
2-[(4-Bromophenyl)methoxy]benzoic Acid
  • Molecular Formula : C₁₄H₁₁BrO₃
  • Key Features : 4-Bromobenzyl ether linked to benzoic acid.
  • Comparison : The methoxy group reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acids), altering ionization under physiological conditions .
2-[2-(4-Bromophenyl)ethyl]benzoic Acid Methyl Ester (Av7)
  • Source : Isolated from Aconitum vaginatum with antitumor activity .
  • Activity : Inhibits AGS (gastric), HepG2 (liver), and A549 (lung) cancer cells (IC₅₀: 12–18 µM) .
  • Comparison : Methylation of the carboxylic acid improves cell permeability but reduces target engagement in enzyme inhibition assays .
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic Acid
  • Molecular Formula : C₁₅H₁₅N₂O₆S₂
  • Safety: Limited to research use due to uncharacterized toxicity .
  • Comparison : Sulfonamide groups confer higher water solubility (~2.5 mg/mL) compared to the hydrophobic phenethyl chain in the target compound .

Key Findings and Implications

  • Bioactivity vs. Sulfonamide or ester modifications can mitigate this .
  • Synthetic Versatility : Derivatives of this compound are amenable to further functionalization (e.g., amidation, esterification), making them valuable in drug discovery .

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